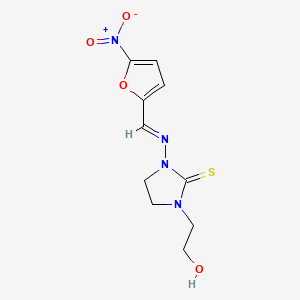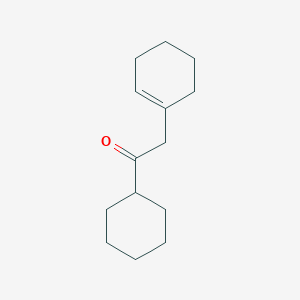
3,3-Bis(phenylsulfanyl)heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(phenylsulfanyl)heptan-2-ol is an organic compound with the molecular formula C19H22OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the third carbon of a heptane chain, with a hydroxyl group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)heptan-2-ol typically involves the reaction of heptan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of heptan-2-one, followed by reduction to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(phenylsulfanyl)heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The phenylsulfanyl groups can be reduced to thiol groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: 3,3-Bis(phenylsulfanyl)heptan-2-one
Reduction: 3,3-Bis(thiol)heptan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3,3-Bis(phenylsulfanyl)heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Bis(phenylsulfanyl)heptan-2-ol involves its interaction with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(methylsulfanyl)heptan-2-ol
- 3,3-Bis(ethylsulfanyl)heptan-2-ol
- 3,3-Bis(phenylsulfanyl)pentan-2-ol
Uniqueness
3,3-Bis(phenylsulfanyl)heptan-2-ol is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs. The phenyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
62870-21-7 |
|---|---|
Formule moléculaire |
C19H24OS2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
3,3-bis(phenylsulfanyl)heptan-2-ol |
InChI |
InChI=1S/C19H24OS2/c1-3-4-15-19(16(2)20,21-17-11-7-5-8-12-17)22-18-13-9-6-10-14-18/h5-14,16,20H,3-4,15H2,1-2H3 |
Clé InChI |
SQFHJAQGFCJHRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C)O)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
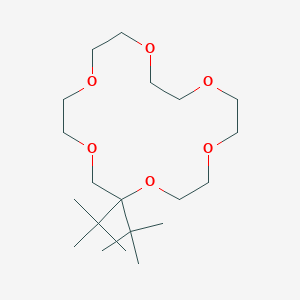
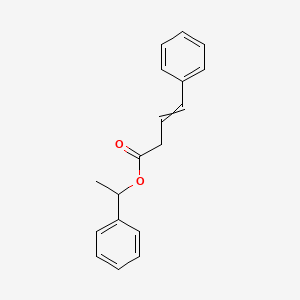
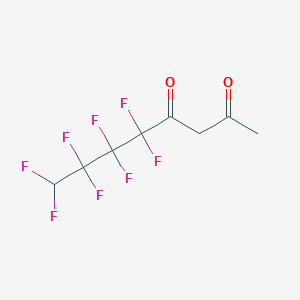
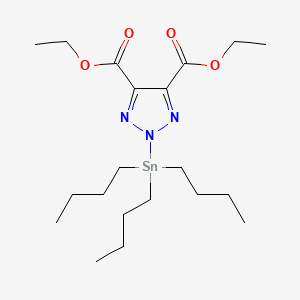
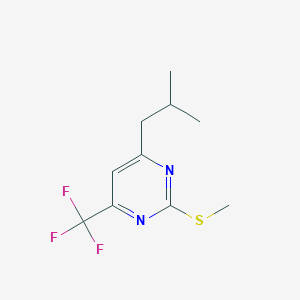
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

